molecular formula C20H24N4O4S2 B15101772 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15101772
M. Wt: 448.6 g/mol
InChI Key: GJBYPPHLLFFUPZ-SQFISAMPSA-N
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Description

This compound (CAS: 488705-26-6) is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a (Z)-configured thiazolidinone ring. Key structural attributes include:

  • Substituents: A 3-ethoxypropyl group at the thiazolidinone nitrogen and a 3-hydroxypropylamino group at the pyrimidinone C2 position.
  • Molecular formula: C₂₄H₃₁N₅O₄S₂, with a molecular weight of 517.664 g/mol .
  • Synthesis: Prepared via condensation reactions involving thiazolidinone intermediates and functionalized pyrido-pyrimidinones, often under microwave-assisted or conventional heating conditions .

The compound’s design leverages the thiazolidinone moiety’s known bioactivity (e.g., antimicrobial, anti-inflammatory) and the pyrido-pyrimidinone scaffold’s role in kinase inhibition . The 3-hydroxypropylamino group enhances solubility, while the ethoxypropyl chain may influence lipophilicity and membrane permeability .

Properties

Molecular Formula

C20H24N4O4S2

Molecular Weight

448.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[2-(3-hydroxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O4S2/c1-2-28-12-6-10-24-19(27)15(30-20(24)29)13-14-17(21-8-5-11-25)22-16-7-3-4-9-23(16)18(14)26/h3-4,7,9,13,21,25H,2,5-6,8,10-12H2,1H3/b15-13-

InChI Key

GJBYPPHLLFFUPZ-SQFISAMPSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCO)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCO)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common approach is to start with the preparation of the thiazolidine ring, followed by the construction of the pyrido[1,2-a]pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .

Scientific Research Applications

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, where structural variations primarily occur at the C2, C3, and N3 positions. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (BH21155) 3-(3-ethoxypropyl), 2-(3-hydroxypropylamino) C₂₄H₃₁N₅O₄S₂ 517.664 Balanced lipophilicity, enhanced solubility
BH21154 3-(furan-2-ylmethyl), 2-(3-morpholinylpropyl) C₂₄H₂₅N₅O₄S₂ 511.616 Increased aromaticity; potential π-π interactions
BH21157 3-(3-ethoxypropyl), 2-(2-morpholinylethylamino) C₂₃H₂₉N₅O₄S₂ 503.637 Reduced steric bulk; improved metabolic stability
2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl) analog 2-(3,4-dimethoxyphenyl), 7-(piperazin-1-yl) C₂₃H₂₅N₅O₃ 427.48 Polar piperazine group; potential CNS activity
3-[(Z)-(3-sec-butyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl] analog 3-(sec-butyl), 2-(4-methylpiperazinyl) C₂₇H₂₉N₅O₃S₂ 535.681 Higher lipophilicity; extended alkyl chain for membrane penetration
3-(2-methoxyethyl)-2-(1-phenylethylamino) analog 3-(2-methoxyethyl), 2-(1-phenylethylamino) C₂₅H₂₆N₅O₃S₂ 520.63 Lipophilic phenylethyl group; possible CYP450 inhibition

Key Findings:

Solubility: The 3-hydroxypropylamino group in the target compound confers higher aqueous solubility compared to analogs with morpholinyl or phenylethyl groups .

Bioactivity: Thiazolidinone-containing analogs (e.g., BH21154, BH21157) exhibit antimicrobial and antioxidant activities, suggesting shared mechanisms with the target compound .

Synthetic Accessibility : The target compound’s synthesis yield (18% in ) is lower than microwave-assisted routes for simpler analogs (e.g., 30–40% yields in ) .

Structural Flexibility : Piperazine and morpholine substituents (e.g., in and ) enhance binding to polar targets like kinases, whereas alkyl chains (e.g., ethoxypropyl) favor hydrophobic interactions .

Research Implications

  • Structure-Activity Relationship (SAR) : The ethoxypropyl and hydroxypropyl groups optimize a balance between solubility and permeability, making the compound a candidate for oral bioavailability studies .
  • Therapeutic Potential: Thiazolidinone-pyrido-pyrimidinone hybrids are under investigation for antimicrobial and anticancer applications, though specific data for this compound remains pending .
  • Synthetic Challenges : Low yields in conventional synthesis () suggest a need for optimized catalytic or microwave-assisted protocols .

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